(1,2,3-13C3)propanedioic acid (1,2,3-13C3)propanedioic acid
Brand Name: Vulcanchem
CAS No.: 102342-85-8
VCID: VC21138630
InChI: InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1
SMILES: C(C(=O)O)C(=O)O
Molecular Formula: C3H4O4
Molecular Weight: 107.04 g/mol

(1,2,3-13C3)propanedioic acid

CAS No.: 102342-85-8

Cat. No.: VC21138630

Molecular Formula: C3H4O4

Molecular Weight: 107.04 g/mol

* For research use only. Not for human or veterinary use.

(1,2,3-13C3)propanedioic acid - 102342-85-8

Specification

CAS No. 102342-85-8
Molecular Formula C3H4O4
Molecular Weight 107.04 g/mol
IUPAC Name (1,2,3-13C3)propanedioic acid
Standard InChI InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1
Standard InChI Key OFOBLEOULBTSOW-VMIGTVKRSA-N
Isomeric SMILES [13CH2]([13C](=O)O)[13C](=O)O
SMILES C(C(=O)O)C(=O)O
Canonical SMILES C(C(=O)O)C(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

(1,2,3-13C3)Propanedioic acid maintains the same chemical structure as conventional malonic acid but with carbon-13 isotopes at all positions. This unique isotopic composition results in a molecular weight of 107.04 g/mol, slightly higher than its unlabeled counterpart due to the additional neutrons in the carbon-13 atoms .

Physical Properties

The physical properties of (1,2,3-13C3)propanedioic acid closely resemble those of ordinary malonic acid, appearing as white crystalline solids. Like its unlabeled counterpart, it decomposes at approximately 135-140°C, yielding carbon dioxide and acetic acid . The compound exhibits high solubility in water and oxygenated solvents, while being only slightly soluble in pyridine .

Acid-Base Properties

(1,2,3-13C3)Propanedioic acid, like regular malonic acid, is a stronger acid than acetic acid due to the electron-withdrawing effects of its dual carboxyl groups. The acid dissociation constants are characterized by pKa values of 2.83 for the first proton and 5.69 for the second proton . These values reflect the compound's significant acidity in aqueous solutions.

Table 1. Physicochemical Properties of (1,2,3-13C3)Propanedioic Acid

PropertyValueNotes
Chemical Formula*CH2(*COOH)2All three carbons are 13C (indicated by *)
Molecular Weight107.04 g/molHigher than unlabeled malonic acid (104.06 g/mol)
CAS Number102342-85-8Registry for the labeled compound
Chemical Purity98%Typical commercial specification
AppearanceWhite crystalline solidSimilar to unlabeled malonic acid
Decomposition Temperature~135-140°CDecomposes to acetic acid and CO2
Water SolubilityHighFreely soluble in aqueous solutions
pKa Values2.83 (first), 5.69 (second)Indicates significant acidity

Synthesis and Production

Industrial Production

The industrial production of (1,2,3-13C3)propanedioic acid follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product undergoes purification through recrystallization or other separation techniques to achieve the desired isotopic enrichment of 99% .

Applications in Research

Metabolic Studies

(1,2,3-13C3)Propanedioic acid serves as a powerful tool in metabolic research due to its unique isotopic labeling pattern. In studies involving the tricarboxylic acid (TCA) cycle and related metabolic pathways, this compound allows researchers to track carbon atom movement with exceptional precision .

Research has shown that when labeled malonic acid is introduced into biological systems, it can be traced through various metabolic transformations. For instance, when injected into rat brain tissue, labeled malonic acid is metabolized and incorporated into various amino acids, including glutamate, glutamine, aspartate, and gamma-aminobutyric acid (GABA) .

Isotopic Tracing

The complete carbon-13 labeling in (1,2,3-13C3)propanedioic acid provides significant advantages over partially labeled variants for isotopic tracing studies. With all carbon positions labeled, researchers can monitor the fate of each carbon atom through complex metabolic networks without ambiguity.

In metabolic flux analysis, this compound enables the quantification of carbon flow through different biochemical pathways, offering insights into normal physiological processes and disease-related metabolic alterations. The tri-labeled malonic acid allows for more comprehensive monitoring compared to partially labeled alternatives .

Biological Interactions

Enzyme Inhibition

Like its unlabeled counterpart, (1,2,3-13C3)propanedioic acid functions as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This inhibitory effect makes it a valuable tool for studying mitochondrial function and energy metabolism .

The mechanism of inhibition involves malonic acid binding to the active site of succinate dehydrogenase without undergoing dehydrogenation, effectively blocking the enzyme's normal substrate (succinate) from binding. This property has been exploited in research to study the structure of the enzyme's active site and investigate mitochondrial dysfunction in various disease states .

Metabolic Fate

Studies on the metabolic fate of labeled malonic acid in rat brain have revealed important insights into its in vivo processing. When injected into the cerebral hemisphere of rats, labeled malonic acid exhibits a rapid efflux in the cerebral venous blood. Interestingly, the compound shows minimal incorporation into fatty acids and sterols but demonstrates significant labeling of amino acids such as glutamate, glutamine, aspartate, and GABA .

Table 2. Metabolic Fate of Labeled Malonic Acid in Rat Brain

Metabolic ProcessObservationSignificance
EffluxRapid appearance in cerebral venous bloodIndicates limited retention in brain tissue
CO2 ProductionObserved from position-specific labelingDemonstrates decarboxylation pathways
Amino Acid LabelingHigh incorporation into glutamate, glutamine, aspartate, GABASuggests entry into TCA cycle intermediates
Lipid IncorporationMinimal labeling of fatty acids and sterolsIndicates limited use in lipid biosynthesis
Time CourseDifferent labeling patterns at 2, 5, 10, 15, and 30 minutesReveals sequential metabolic transformations

Comparison with Other Isotopically Labeled Variants

Single Position Labeled Variants

Compared to single position labeled variants such as [1-13C]propanedioic acid or [2-13C]propanedioic acid, the tri-labeled compound offers a more comprehensive view of carbon metabolism. Single-position labeling is useful for tracking specific carbon atoms but may miss important metabolic transformations that involve other positions. The tri-labeled variant eliminates this limitation, providing a complete picture of the compound's metabolic fate .

Table 3. Comparison of Different Isotopically Labeled Variants of Propanedioic Acid

VariantLabeling PatternMolecular WeightKey ApplicationsAdvantages
(1,2,3-13C3)Propanedioic AcidAll three carbons107.04 g/molComprehensive metabolic tracing, NMR studiesComplete carbon tracking, enhanced NMR signals
(1,3-13C2)Propanedioic AcidCarboxylic carbons only106.03 g/molSpecific pathway analysis, metabolic fluxSimpler NMR spectra, lower cost
[1-13C]Propanedioic AcidOne carboxylic carbon105.02 g/molPosition-specific studiesSimplified data interpretation
[2-13C]Propanedioic AcidCentral carbon only105.02 g/molCentral carbon metabolismSpecific tracking of central carbon fate

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